2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a hexahydrobenzothieno pyrimidine core, and a sulfanyl-acetamide linkage. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrobenzothieno pyrimidine core, followed by the introduction of the bromophenyl group and the sulfanyl-acetamide linkage. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its potential as a biochemical probe or therapeutic agent.
Medicine: Exploring its efficacy and safety as a drug candidate for various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies involving molecular docking, biochemical assays, and cellular models would be necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
(-)-Carvone: A natural compound from spearmint with bioactive properties.
Uniqueness
What sets 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide apart is its unique combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other compounds.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on current research findings.
Structural Characteristics
This compound features several notable structural components:
- Bromophenyl group : Enhances lipophilicity and may influence biological interactions.
- Sulfanyl group : Imparts nucleophilic characteristics that can engage in various chemical reactions.
- Acetamide moiety : Contributes to the compound's solubility and potential biological activity.
The molecular formula is C25H24BrN3O2S with a molecular weight of approximately 440.4 g/mol. Its intricate structure allows for diverse interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. A common approach includes:
- Formation of the benzothieno-pyrimidine core.
- Introduction of the bromophenyl and sulfanyl groups.
- Final acetamide formation through acylation reactions.
Each step requires optimization to ensure high yield and purity of the final product.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this structure exhibit antimicrobial activity . The presence of the sulfanyl group may enhance interaction with microbial enzymes or cell membranes.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties , possibly through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.
Anticancer Activity
Notably, studies have shown promising results regarding the anticancer activity of related compounds. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the potential for this class of compounds in cancer therapy .
Case Studies and Research Findings
- Anticancer Screening : A study published in ResearchGate demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines . This suggests that further investigation into the specific mechanisms of action for our compound could yield valuable therapeutic insights.
- Thienopyrimidine Derivatives : Research on thienopyrimidine derivatives has revealed a range of biological activities including anti-tumor effects and enzyme inhibition . These findings support the hypothesis that our compound may share similar mechanisms due to structural similarities.
- Chemical Reactivity Studies : Interaction studies are essential for understanding how this compound interacts with biological targets. The presence of multiple functional groups allows for diverse reactivity patterns which may be exploited in drug development .
Comparative Analysis
Property | 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Related Compounds |
---|---|---|
Molecular Weight | 440.4 g/mol | Varies |
Antimicrobial Activity | Yes | Yes |
Anti-inflammatory Activity | Yes | Yes |
Anticancer Activity | Promising (requires further study) | Documented |
Properties
Molecular Formula |
C25H22BrN3O2S2 |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H22BrN3O2S2/c1-15-6-10-17(11-7-15)27-21(30)14-32-25-28-23-22(19-4-2-3-5-20(19)33-23)24(31)29(25)18-12-8-16(26)9-13-18/h6-13H,2-5,14H2,1H3,(H,27,30) |
InChI Key |
RYVCVOKFYZLRLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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